N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine

Catalog No.
S1930658
CAS No.
58609-72-6
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxy...

CAS Number

58609-72-6

Product Name

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine

IUPAC Name

(NE)-N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14-15/h4-7,9-11,15H,8H2,1-3H3/b14-9+

InChI Key

TVVYFXMDNBMONX-NTEUORMPSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=NO

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C=NO

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)/C=N/O

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a hydroxylamine functional group attached to a propylidene chain linked to a substituted phenyl group. The molecular formula for this compound is C21H27N2OC_{21}H_{27}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

  • Oxidation: The compound can be oxidized to form oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the compound into amines or other reduced forms, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives by reacting with alkyl halides or acyl chlorides.

Major Products Formed

  • From Oxidation: Oximes or nitriles.
  • From Reduction: Amines.
  • From Substitution: Various substituted derivatives.

Research indicates that N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine exhibits significant biological activity. It has been investigated for its potential role in biochemical pathways and its ability to inhibit specific enzymes. This inhibition may modulate various biochemical pathways, making it a candidate for therapeutic applications such as anti-inflammatory and analgesic effects.

The synthesis of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine typically involves the following steps:

  • Starting Materials: 2-(4-isobutylphenyl)propionaldehyde and hydroxylamine.
  • Reaction Conditions: The reaction is generally carried out in an organic solvent (e.g., ethanol or methanol) at temperatures ranging from 25°C to 50°C, with the pH maintained around neutral to slightly acidic.
  • Product Isolation: The product can be isolated through filtration or extraction methods, followed by purification techniques such as recrystallization or chromatography.

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine finds applications across various fields:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: Explored for its role in biochemical pathways and enzyme inhibition.
  • Medicine: Investigated for potential therapeutic properties.
  • Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

The interaction studies of N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine focus on its ability to form stable complexes with molecular targets such as enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The specific molecular targets depend on the context of use, which could vary from enzyme inhibition to receptor modulation.

Several compounds share structural similarities with N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-isobutylphenyl)propionaldehyde oximeLacks hydroxylamine groupSimilar structure but different functional groups
4-(2-methylpropyl)benzaldehyde oximeDifferent functional groupsSimilar aromatic substitution
N-[2-(4-isobutylphenyl)ethylidene]hydroxylamineDifferent substitution patternVariation in chain length and branching

Uniqueness

N-[2-[4-(2-methylpropyl)phenyl]propylidene]hydroxylamine is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical reactivity and biological activity. This uniqueness enhances its value for targeted applications in research and industry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 07-22-2023

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